molecular formula C18H21NO2 B12695159 2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline CAS No. 88654-61-9

2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline

Cat. No.: B12695159
CAS No.: 88654-61-9
M. Wt: 283.4 g/mol
InChI Key: NZCPWWWETUMEQM-UHFFFAOYSA-N
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Description

2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline is a heterocyclic compound that belongs to the furoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furoquinoline core with a butoxyethyl group at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the furoquinoline core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced furoquinoline compounds.

    Substitution: Substituted furoquinoline derivatives with different functional groups.

Scientific Research Applications

2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(1-Butoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other furoquinoline derivatives, such as:

    This compound: Known for its unique substitution pattern, which may confer distinct biological activities.

    This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological properties.

Properties

CAS No.

88654-61-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(1-butoxyethyl)-4-methylfuro[3,2-c]quinoline

InChI

InChI=1S/C18H21NO2/c1-4-5-10-20-13(3)17-11-15-12(2)19-16-9-7-6-8-14(16)18(15)21-17/h6-9,11,13H,4-5,10H2,1-3H3

InChI Key

NZCPWWWETUMEQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)C1=CC2=C(O1)C3=CC=CC=C3N=C2C

Origin of Product

United States

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